

Spectroscopic Profile of 2-Amino-3,3-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3,3-dimethylbutane

Cat. No.: B147666

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-3,3-dimethylbutane**, tailored for researchers, scientists, and professionals in drug development. The document presents available quantitative data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the available and expected spectroscopic data for **2-Amino-3,3-dimethylbutane**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally determined high-resolution data with precise coupling constants were not publicly available. The following are predicted values based on standard chemical shift tables and analysis of similar structures.

¹H NMR (Proton NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 2.8 - 3.2	Multiplet	1H	CH-NH ₂
~ 1.2 - 1.5	Broad Singlet	2H	NH ₂
~ 1.0 - 1.2	Doublet	3H	CH-CH ₃

| ~ 0.9 | Singlet | 9H | C(CH₃)₃ |

¹³C NMR (Carbon NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)	Carbon Type	Assignment
~ 55 - 60	CH	CH-NH ₂
~ 33 - 38	Quaternary C	C(CH ₃) ₃
~ 26 - 30	CH ₃	C(CH ₃) ₃

| ~ 15 - 20 | CH₃ | CH-CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

Note: The data presented are characteristic absorption ranges for the functional groups present in **2-Amino-3,3-dimethylbutane**.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3380 - 3250	Medium, Doublet	N-H Stretch (Primary Amine)
2960 - 2870	Strong	C-H Stretch (Alkyl)
1650 - 1580	Medium	N-H Bend (Scissoring)
1470 - 1450	Medium	C-H Bend (CH ₃)
1390 - 1365	Medium, Doublet	C-H Bend (tert-Butyl)
1250 - 1020	Medium to Strong	C-N Stretch

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of **2-Amino-3,3-dimethylbutane** is characterized by a molecular ion and several key fragments resulting from the cleavage of C-C bonds.[\[2\]](#)

m/z	Relative Intensity	Proposed Fragment
101	Low	[M] ⁺ (Molecular Ion)
86	Moderate	[M - CH ₃] ⁺
57	High	[C(CH ₃) ₃] ⁺ (tert-Butyl cation)
44	High	[CH(CH ₃)=NH ₂] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-3,3-dimethylbutane** in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the data using an appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, and a relaxation delay of 2-5 seconds.
 - Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

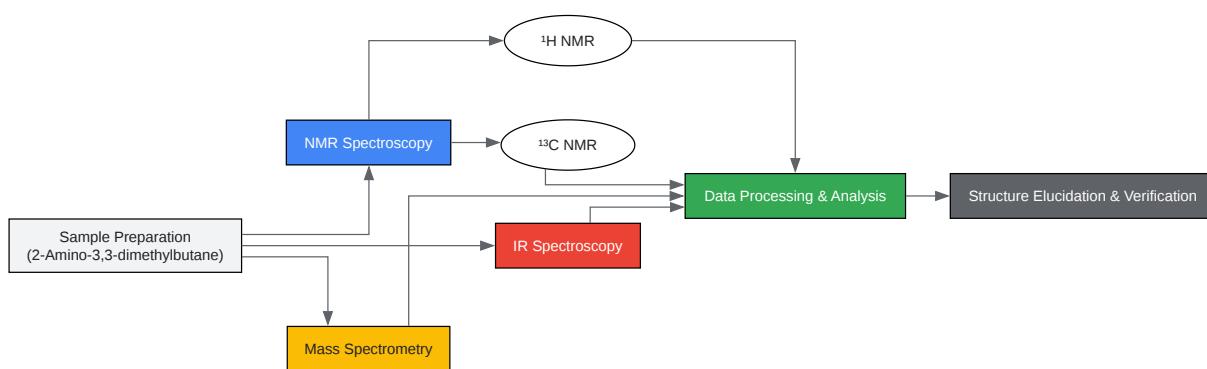
Methodology:

- Sample Preparation: As **2-Amino-3,3-dimethylbutane** is a liquid at room temperature, the neat liquid can be analyzed as a thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.


Methodology:

- Sample Introduction: Introduce a dilute solution of **2-Amino-3,3-dimethylbutane** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For volatile amines, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[\[1\]](#)
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is typically used for this type of compound.
- Data Acquisition:
 - The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
 - A detector records the abundance of each ion.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-3,3-dimethylbutane**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-Butanamine, 3,3-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3,3-dimethylbutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147666#spectroscopic-data-nmr-ir-mass-spec-of-2-amino-3-3-dimethylbutane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com